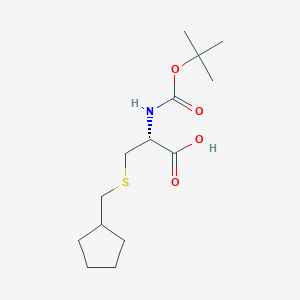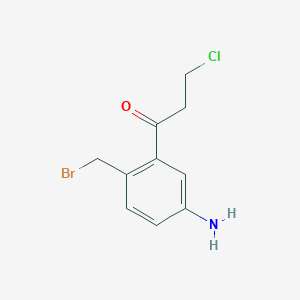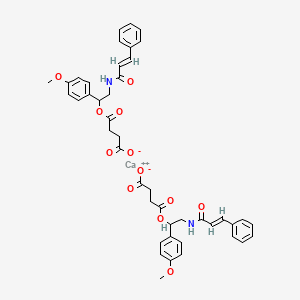
(r)-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyclopentylmethylthio moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclopentylmethylthio group can be introduced via a nucleophilic substitution reaction using an appropriate thiol and an alkyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopentylmethylthio group.
Reduction: Reduction reactions can target the carbonyl group in the Boc protecting group.
Substitution: The amino group can participate in nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Oxidized sulfur compounds such as sulfoxides or sulfones.
Reduction: Reduced Boc-protected amines.
Substitution: Substituted amino acids or peptides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amino group makes it a valuable building block in peptide synthesis.
Biology
In biological research, this compound can be used to study the effects of cyclopentylmethylthio groups on biological activity. It can also serve as a precursor for the synthesis of biologically active peptides and proteins.
Medicine
In medicinal chemistry, ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in synthetic applications makes it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The cyclopentylmethylthio group can influence the compound’s reactivity and stability, affecting its interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(Tert-butoxycarbonylamino)-3-(methylthio)propanoic acid: Similar structure but with a methylthio group instead of a cyclopentylmethylthio group.
®-2-(Tert-butoxycarbonylamino)-3-(ethylthio)propanoic acid: Contains an ethylthio group instead of a cyclopentylmethylthio group.
Uniqueness
The presence of the cyclopentylmethylthio group in ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid distinguishes it from other similar compounds. This group can impart unique steric and electronic properties, potentially leading to different reactivity and biological activity profiles.
Propiedades
Fórmula molecular |
C14H25NO4S |
|---|---|
Peso molecular |
303.42 g/mol |
Nombre IUPAC |
(2R)-3-(cyclopentylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H25NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
Clave InChI |
MVXYZRZXIIFVPO-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CSCC1CCCC1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CSCC1CCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)
![2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol](/img/structure/B14042226.png)





![tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B14042264.png)




